molecular formula C10H12N4 B1453720 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline CAS No. 858000-93-8

2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B1453720
CAS No.: 858000-93-8
M. Wt: 188.23 g/mol
InChI Key: YMRCSZSITNDYBS-UHFFFAOYSA-N
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Description

2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C10H12N4, is characterized by the presence of a triazole ring attached to an aniline moiety. It is known for its potential in pharmaceutical research and as a building block in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 1,2,4-triazole derivatives with aniline under specific conditions. One common method includes the alkylation of 1,2,4-triazole with dimethyl sulfate, followed by a nucleophilic substitution reaction with aniline . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a building block and its potential in various research fields make it a valuable compound in scientific and industrial applications .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRCSZSITNDYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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